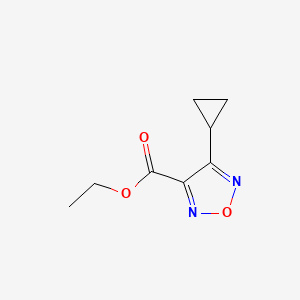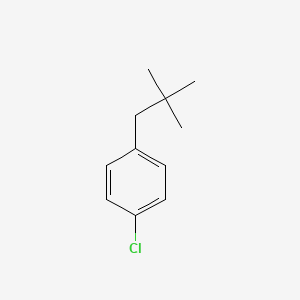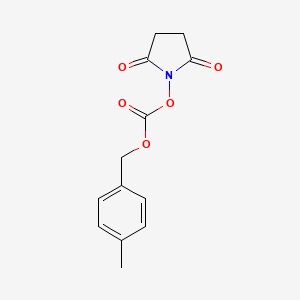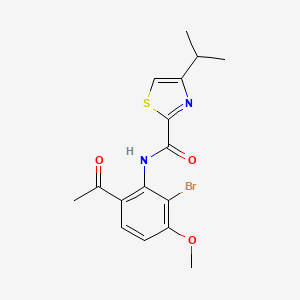
Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-cyclopropyl-3-oxopropanoate with hydroxylamine hydrochloride to form an intermediate, which is then cyclized using dehydrating agents like phosphorus oxychloride .
Industrial Production Methods: Industrial production methods often employ continuous flow chemistry to enhance safety and yield. For instance, the continuous synthesis involves the use of microreactors, which provide better control over reaction conditions and reduce the risk of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted oxadiazoles.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of high-energy materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound also interferes with cellular pathways, leading to the disruption of essential biological processes .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer activities.
1,3,4-Oxadiazole: Utilized in the development of pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Explored for its potential as a high-energy material.
Uniqueness: Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activities .
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-6(5-3-4-5)9-13-10-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
DRNDJXDKXZHZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NON=C1C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)






![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)



